N-(3-chloro-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-(3-chloro-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide: is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This particular compound is characterized by the presence of a chromene core, a carboxamide group, and a substituted phenyl ring, which contribute to its unique chemical and biological properties.
Mechanism of Action
Target of Action
Similar compounds have been found to targetEnoyl- [acyl-carrier-protein] reductase [NADH] in Mycobacterium tuberculosis .
Biochemical Pathways
Given its potential target, it may be involved in the disruption of fatty acid synthesis in mycobacterium tuberculosis .
Pharmacokinetics
Similar compounds have been found to have variable absorption, distribution, metabolism, and excretion profiles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:
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Formation of the Chromene Core: : The chromene core can be synthesized through a condensation reaction between salicylaldehyde and an appropriate β-ketoester under acidic or basic conditions. This reaction forms the 2H-chromene structure.
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Introduction of the Carboxamide Group: : The carboxamide group is introduced by reacting the chromene derivative with an appropriate amine, such as 3-chloro-2-methylaniline, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
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Purification: : The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. Key considerations include:
Optimization of Reaction Conditions: Temperature, pressure, and solvent choice are optimized to maximize yield and purity.
Catalysts and Reagents: Efficient catalysts and reagents are selected to ensure high reaction efficiency and minimal by-products.
Purification and Quality Control: Advanced purification techniques and stringent quality control measures are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the chromene core, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chromene core, potentially converting it to a hydroxyl group.
Substitution: The chloro group on the phenyl ring can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be employed under appropriate conditions.
Major Products
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Hydroxylated chromene derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
N-(3-chloro-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide can be compared with other chromene derivatives, such as:
N-(2-hydroxyphenyl)-2-oxo-2H-chromene-3-carboxamide: Differing by the presence of a hydroxyl group instead of a chloro group, which may alter its biological activity.
N-(3-bromo-2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide: The bromo substitution can affect the compound’s reactivity and biological properties.
N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide: Lacking the chloro group, which may result in different chemical and biological behaviors.
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO3/c1-10-13(18)6-4-7-14(10)19-16(20)12-9-11-5-2-3-8-15(11)22-17(12)21/h2-9H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDAGCAEHGIUOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC3=CC=CC=C3OC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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